4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
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Overview
Description
Mechanism of Action
Target of Action
It’s often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically added to a molecule, which can significantly alter the molecule’s behavior and interactions.
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s use in proteomics research suggests it may have significant effects at the molecular level, potentially altering protein function or expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:
Bromination: The starting material, 2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols and anilines.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and reduced aniline derivatives.
Scientific Research Applications
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Used as a starting material for various syntheses.
4-Bromo-2-methylphenol: Used as a pharmaceutical intermediate.
4-Bromo-2-fluoroanisole: Used in the synthesis of liquid crystals and other specialty chemicals.
Uniqueness
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the phenolic and aniline functionalities, makes it a versatile compound for various research applications .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZPMSGTZJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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